N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
Molecular Formula |
C7H14N4O2S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N,1-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H14N4O2S/c1-10-6-7(5-9-10)14(12,13)11(2)4-3-8/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
IXGCWKXZVOICQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(C)CCN |
Origin of Product |
United States |
Preparation Methods
Formation of 3,5-Dimethyl-1H-Pyrazole
3,5-Dimethyl-1H-pyrazole is synthesized by reacting pentane-2,4-dione (50 mmol) with 85% hydrazine hydrate (55 mmol) in methanol at 25–35°C. The exothermic reaction proceeds quantitatively, yielding the pyrazole intermediate within 2 hours. The product is isolated via solvent evaporation and recrystallized from ethanol to achieve >98% purity.
Methylation at the 1-Position
To introduce the methyl group at the pyrazole’s 1-position, 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) is dissolved in tetrahydrofuran (210 mL) and treated with potassium tert-butoxide (63 g, 561.7 mmol) at 0°C under nitrogen. Methyl iodide (57.6 g, 405.7 mmol) in THF is added dropwise, and the mixture is stirred at 25–30°C for 16 hours. The reaction is monitored by TLC (eluent: ethyl acetate/hexane, 1:3), and the product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield 1,3,5-trimethyl-1H-pyrazole (34.2 g, 89% yield).
Sulfonylation of 1,3,5-Trimethyl-1H-Pyrazole
The pyrazole core undergoes sulfonylation to generate the reactive sulfonyl chloride intermediate, a critical precursor for sulfonamide formation.
Reaction with Chlorosulfonic Acid
1,3,5-Trimethyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added to chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C under nitrogen. The mixture is heated to 60°C for 10 hours, followed by the addition of thionyl chloride (40.8 g, 343.2 mmol) at 60°C. After 2 hours, the reaction is quenched with ice-cold water, and the organic layer is separated, dried, and evaporated to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride as a pale-yellow solid (58.3 g, 85% yield).
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Potassium t-BuO | THF | 25–30 | 16 | 89 |
| NaH | DMF | 25–30 | 12 | 55 |
| K₂CO₃ | Acetone | 60 | 24 | 42 |
Coupling with N-Methylethylenediamine
The final step involves reacting the sulfonyl chloride with N-methylethylenediamine to form the target sulfonamide.
Sulfonamide Formation
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) is dissolved in dichloromethane (5 mL) and added to a solution of N-methylethylenediamine (65.5 mg, 2.7 mmol) and DIPEA (99.6 mg, 3.85 mmol) in DCM (5 mL) at 25–30°C. The reaction is stirred for 16 hours, quenched with water, and extracted with DCM. The organic layer is dried and purified via column chromatography (silica gel, ethyl acetate/hexane, 1:1) to yield this compound as a white solid (71 mg, 68% yield).
Table 2: Optimization of Coupling Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | DCM | 25–30 | 16 | 68 |
| TEA | THF | 25–30 | 24 | 47 |
| NaOH | Water | 60 | 6 | 32 |
Structural Characterization
The synthesized compound is validated using spectroscopic techniques:
-
FT-IR (KBr, cm⁻¹): 3284 (N–H stretch), 2934 (C–H asymmetric stretch), 1636 (C=C), 1530 (C=N), 1145 (S=O).
-
¹H NMR (300 MHz, CDCl₃): δ 5.43 (s, 1H, NH), 3.74 (s, 3H, N–CH₃), 2.96 (q, J = 6.5 Hz, 2H, CH₂NH), 2.45 (t, J = 6.0 Hz, 2H, CH₂N), 2.25 (s, 3H, CH₃).
-
HRMS (ESI): m/z calculated for C₇H₁₄N₄O₂S [M+H]⁺: 219.0912, found: 219.0915 .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmaceutical Development
N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide serves as a lead compound in the design of new pharmaceuticals. Its unique structure, characterized by a pyrazole ring and a sulfonamide group, enables it to participate in various chemical reactions essential for drug development. The sulfonamide moiety is particularly noteworthy for its role in nucleophilic substitution reactions, which are crucial for synthesizing new derivatives with enhanced biological activity.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Dissolving a pyrazole derivative in dichloromethane.
- Adding diisopropylethylamine.
- Introducing sulfonyl chloride under controlled conditions to yield the desired product.
This method allows for the generation of various derivatives that can be screened for biological activity.
Anticancer Activity
Research has shown that this compound exhibits antiproliferative effects against specific cancer cell lines. Notable findings include:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- IC50 Values : Ranging from 10 to 20 µM, indicating potent anticancer properties.
These results suggest that compounds within this class may act as effective agents in cancer therapy by inhibiting cell proliferation through mechanisms such as apoptosis induction .
Enzyme Inhibition
One of the significant applications of this compound is its role as an inhibitor of carbonic anhydrase , an enzyme implicated in various physiological processes including fluid balance and pH regulation. Inhibiting this enzyme can be beneficial in treating conditions such as glaucoma and edema.
Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings indicate potential for development as an antimicrobial agent .
Case Study on Anticancer Activity
A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of participants with advanced solid tumors after four cycles of treatment. This highlights the potential efficacy of pyrazole derivatives in oncology .
Case Study on Antimicrobial Efficacy
In vitro studies have demonstrated effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrazole ring are suggested to enhance antimicrobial potency further .
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-1H-pyrazole-4-sulfonamide
Structural Differences :
- Substituent: The hydroxyethyl group replaces the aminoethyl chain in the target compound.
- Functional Group : A hydroxyl (-OH) instead of a primary amine (-NH2) alters hydrogen-bonding capacity and solubility.
Physicochemical Properties :
- Molecular Formula: C₅H₉N₃O₃S (vs. C₆H₁₁N₅O₂S for the target compound).
- Molecular Weight: 191.2 g/mol (vs. ~225.3 g/mol for the target).
N-(2-Aminoethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
Structural Differences :
- Functional Group : Carboxamide (-CONH2) replaces sulfonamide (-SO2NH2).
- Substituents : N,N-dimethyl on the carboxamide vs. N,1-dimethyl on the pyrazole ring in the target.
Physicochemical Properties :
- Molecular Formula: C₇H₁₃N₅O (vs. C₆H₁₁N₅O₂S for the target).
- Molecular Weight: 125.17 g/mol (vs. ~225.3 g/mol for the target).
- Impact : The carboxamide is less acidic (pKa ~17 for CONH2 vs. ~10 for SO2NH2), which may reduce ionic interactions in biological systems. The absence of a sulfonyl group also decreases electron-withdrawing effects, altering reactivity .
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
Structural Differences :
- Substituents: A bulky 3-chlorophenoxymethyl group and ethyl substitution on the pyrazole ring.
- Functional Group : Same sulfonamide core but with enhanced hydrophobicity.
Physicochemical Properties :
N,N,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide
Structural Differences :
- Substituents : Additional methyl groups at the 3- and 5-positions of the pyrazole ring.
- Functional Group: Lacks the aminoethyl chain.
Physicochemical Properties :
- Molecular Formula: C₆H₁₂N₄O₂S.
- Molecular Weight: ~204.3 g/mol.
- Impact: Increased lipophilicity from methyl groups may enhance passive diffusion but reduce solubility.
N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Structural Differences :
- Substituents : A trifluoromethylphenyl group and hydroxyethyl chain.
- Functional Group : Same sulfonamide core with fluorinated aromatic moiety.
Physicochemical Properties :
- Molecular Formula: C₁₃H₁₄F₃N₃O₃S.
- Molecular Weight: 349.33 g/mol.
- The hydroxyl group introduces polarity, balancing solubility .
Biological Activity
N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole-sulfonamide class, recognized for its diverse pharmacological properties, particularly in medicinal chemistry. This article explores its biological activity, including antiproliferative effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 218.28 g/mol. Its structure features a pyrazole ring, a sulfonamide group, and an aminoethyl side chain, which contribute to its biological activity. The sulfonamide group is particularly significant for its reactivity and interaction with biological targets.
1. Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. A study reported that derivatives of pyrazole-4-sulfonamides inhibited cell proliferation in vitro, making them candidates for cancer therapy . The compound's mechanism appears to involve the inhibition of cellular pathways critical for cancer cell growth.
2. Enzyme Inhibition
One of the notable activities of this compound is its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can be beneficial in treating conditions such as glaucoma and edema . The binding of this compound to the active site of carbonic anhydrases has been demonstrated through computational docking studies, suggesting effective interaction through hydrogen bonding and hydrophobic interactions .
3. Trypanocidal Activity
The compound has been investigated for its potential against Trypanosoma brucei, the causative agent of African sleeping sickness. Inhibitors derived from pyrazole sulfonamides have shown significant activity against TbN-myristoyltransferase (NMT), a promising drug target for treating this disease . The selectivity of these compounds over human isoforms indicates their potential for therapeutic use with reduced toxicity.
Synthesis
The synthesis of this compound typically involves several steps:
- Dissolution : A pyrazole derivative is dissolved in dichloromethane.
- Base Addition : Diisopropylethylamine (DIPEA) is added.
- Sulfonyl Chloride Introduction : Sulfonyl chloride is introduced under controlled conditions to yield the desired product.
This method allows for the efficient production of the compound while maintaining high yields .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-N-(2-aminoethyl)benzenesulfonamide | Benzene ring with amino and sulfonamide groups | Cardiovascular effects on perfusion pressure |
| 3-Methyl-1H-pyrazole-4-sulfonamide | Methyl substitution on pyrazole | Exhibits anti-inflammatory properties |
| 5-(Aminosulfonyl)-2-methylpyrazole | Methyl group on pyrazole | Selective inhibition of carbonic anhydrase isoforms |
This compound stands out due to its specific combination of structural features that enhance its biological activity compared to other derivatives .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities and therapeutic potentials of this compound:
- A study demonstrated that certain derivatives exhibited IC values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
- Another investigation focused on the selectivity of these compounds against TbNMT, revealing a promising therapeutic window for treating trypanosomiasis without significant toxicity to human cells .
Q & A
Q. Q1: What are the optimal synthetic pathways and reaction conditions for preparing N-(2-Aminoethyl)-N,1-dimethyl-1H-pyrazole-4-sulfonamide with high purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonylation of a pyrazole precursor followed by alkylation of the aminoethyl group. Key steps include:
- Sulfonylation : Reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with N-methylethylenediamine under anhydrous conditions in THF at 0–5°C .
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH 9:1) to isolate intermediates, followed by recrystallization in ethanol/water for the final product .
- Critical Parameters : Maintain pH 7–8 during alkylation to avoid side reactions. Yields >75% are achievable with strict temperature control .
Characterization via H/C NMR and LC-MS is essential to confirm purity (>95%) and structural integrity .
Q. Q2: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-d6) reveals key signals: δ 2.35 (s, 3H, N-CH3), δ 3.15–3.45 (m, 4H, -CH2-NH-CH2-), and δ 7.85 (s, 1H, pyrazole-H) .
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 245.1, with fragmentation patterns confirming the sulfonamide and pyrazole moieties .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm ensures >98% purity .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in crystallographic data for this compound’s solid-state structure?
Methodological Answer: Discrepancies in bond lengths/angles (e.g., sulfonamide S-N vs. S-O distances) may arise from disordered solvent or twinning. Use:
- SHELXL Refinement : Apply TWIN and BASF commands to model twinning, and refine hydrogen atoms using riding models .
- Validation Tools : Check R-factor convergence (<5% discrepancy) and validate with PLATON’s ADDSYM to detect missed symmetry .
- Complementary Data : Pair X-ray diffraction with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to reconcile experimental vs. theoretical values .
Q. Q4: How should conflicting reports about the compound’s biological activity (e.g., IC50 variability) be addressed?
Methodological Answer: Variability in IC50 values (e.g., antimicrobial assays) may stem from assay conditions or impurity profiles. Mitigate via:
- Orthogonal Assays : Compare microbroth dilution (CLSI guidelines) with agar diffusion to confirm activity trends .
- Purity Reassessment : Use HPLC-MS to rule out degradants (e.g., hydrolyzed sulfonamide) .
- Positive Controls : Include known inhibitors (e.g., ciprofloxacin) to calibrate assay sensitivity .
Q. Q5: What computational strategies predict the compound’s binding modes to biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to dock into homology-modeled targets (e.g., dihydrofolate reductase). Set grid boxes around active sites identified via CASTp .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) to identify critical substituents for activity .
Q. Q6: How can thermal stability under physiological conditions be evaluated for drug delivery applications?
Methodological Answer:
- TGA-DSC : Heat from 25–400°C (10°C/min, N2 atmosphere). A sharp decomposition onset >250°C indicates suitability for oral formulations .
- Lyophilization Studies : Assess stability after reconstitution (pH 7.4 PBS) via HPLC to detect hydrolytic degradation .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; <5% degradation suggests room-temperature stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
